3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone
Brand Name: Vulcanchem
CAS No.: 898763-49-0
VCID: VC2389710
InChI: InChI=1S/C19H18F3NOS/c20-19(21,22)17-6-4-15(5-7-17)18(24)16-3-1-2-14(12-16)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2
SMILES: C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C19H18F3NOS
Molecular Weight: 365.4 g/mol

3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone

CAS No.: 898763-49-0

Cat. No.: VC2389710

Molecular Formula: C19H18F3NOS

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone - 898763-49-0

Specification

CAS No. 898763-49-0
Molecular Formula C19H18F3NOS
Molecular Weight 365.4 g/mol
IUPAC Name [3-(thiomorpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C19H18F3NOS/c20-19(21,22)17-6-4-15(5-7-17)18(24)16-3-1-2-14(12-16)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2
Standard InChI Key DIHAJWJPAKFISY-UHFFFAOYSA-N
SMILES C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Canonical SMILES C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Identity and Properties

3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone is characterized by the molecular formula C19H18F3NOS and has a molecular weight of 365.4 g/mol. Its structure features a central benzophenone skeleton with a thiomorpholine ring connected via a methylene bridge to the meta position of one phenyl ring, while a trifluoromethyl group occupies the para position of the second phenyl ring.

Structural Identifiers

The compound is uniquely identified through several standardized chemical identifiers, providing a foundation for its recognition in chemical databases and research literature.

ParameterValue
CAS Number898763-49-0
IUPAC Name[3-(thiomorpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Standard InChIInChI=1S/C19H18F3NOS/c20-19(21,22)17-6-4-15(5-7-17)18(24)16-3-1-2-14(12-16)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2
Standard InChIKeyDIHAJWJPAKFISY-UHFFFAOYSA-N
SMILESC1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
PubChem Compound24724987

Table 1: Key structural identifiers for 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone

Physical Properties

While specific experimental physical property data for 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone is limited in literature, its properties can be predicted based on its structural features and comparison with similar compounds.

PropertyValue (Predicted)
Physical StateSolid at room temperature
SolubilityLimited water solubility; soluble in organic solvents
LipophilicityHigh, due to presence of trifluoromethyl group
Melting PointEstimated 85-125°C
StabilityGenerally stable under standard conditions

Table 2: Predicted physical properties of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone

The trifluoromethyl group significantly enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological systems. The thiomorpholine ring contributes to the compound's basic properties, affecting its solubility profile and potential for hydrogen bonding.

Chemical Reactivity

The chemical behavior of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone is governed by its functional groups and their reactivity patterns.

Key Reactive Sites

The compound contains several reactive centers that can participate in various chemical transformations:

  • Carbonyl Group: Susceptible to nucleophilic addition reactions, reduction, and condensation reactions

  • Thiomorpholine Ring: Capable of undergoing oxidation at the sulfur atom, N-alkylation, and coordination with metal ions

  • Trifluoromethyl Group: Generally inert but provides electronic effects that influence reactivity of adjacent positions

  • Benzylic Position: The methylene bridge connecting the thiomorpholine to the aromatic ring is susceptible to oxidation and radical reactions

Characteristic Reactions

Based on its structure, 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone can undergo several characteristic reactions:

Reaction TypeConditionsExpected Products
Carbonyl ReductionNaBH4, MeOH, 0°CSecondary alcohol derivative
Thiomorpholine OxidationH2O2 or mCPBASulfoxide or sulfone derivatives
N-AlkylationAlkyl halides, baseN-alkylated thiomorpholine derivatives
Benzylic OxidationKMnO4 or CrO3Benzoic acid derivatives
Grignard AdditionR-MgX, THF, -78°CTertiary alcohol derivatives

Table 3: Characteristic reactions of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone

These reactions provide pathways for structural modification, potentially leading to derivatives with altered physical, chemical, and biological properties.

Biological Activity

While specific biological activity data for 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone is limited in the available literature, its structural features suggest potential biological relevance and activities.

Structure-Activity Relationships

The biological activity of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone would be influenced by several structural features:

Structural ElementPotential Biological Impact
Thiomorpholine RingMay enhance binding to specific protein targets through hydrogen bonding and hydrophobic interactions
Trifluoromethyl GroupKnown to increase lipophilicity, metabolic stability, and binding selectivity
Benzophenone CoreProvides a rigid scaffold that can influence target selectivity and binding orientation
Meta Substitution PatternMay affect the three-dimensional orientation and binding characteristics with biological targets

Table 4: Potential structure-activity relationships of key structural elements

Further biological evaluation would be necessary to confirm these predicted activities and establish definitive structure-activity relationships.

Comparative Analysis with Related Compounds

3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone is part of a family of structurally related compounds that differ primarily in the position of substituents on the benzophenone core. Comparing these analogs provides insight into how structural variations affect properties and potential applications.

Structural Comparison

The following table compares key structural features of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone with related compounds:

CompoundCAS NumberThiomorpholine PositionTrifluoromethyl PositionMolecular Weight
3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone898763-49-0Meta (3-position) on ring APara (4'-position) on ring B365.4 g/mol
4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone898782-98-4Para (4'-position) on ring BMeta (3-position) on ring A365.4 g/mol
4-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone898783-00-1Para (4-position) on ring APara (4'-position) on ring B365.4 g/mol
2-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone898782-11-1Ortho (2-position) on ring APara (4'-position) on ring B365.4 g/mol
3'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone898763-43-4Meta (3'-position) on ring BOrtho (2-position) on ring A365.4 g/mol

Table 5: Comparison of 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone with structurally related compounds

Property and Activity Comparison

The positional isomers of thiomorpholinomethyl-trifluoromethylbenzophenone are expected to exhibit different physical, chemical, and biological properties due to variations in electronic distribution, steric effects, and three-dimensional arrangement:

PropertyEffect of Position Variation
LipophilicityOrtho-substituted compounds generally show higher lipophilicity than meta and para analogs
Metabolic StabilityMeta-substituted derivatives often demonstrate increased metabolic stability
Binding SelectivityPositional isomers typically exhibit different binding profiles with biological targets
Chemical ReactivityOrtho-substituted compounds may show intramolecular effects not present in meta and para analogs
SolubilityPara-substituted compounds generally demonstrate better aqueous solubility than ortho analogs

Table 6: Expected property variations among positional isomers

These differences highlight the importance of precise structural control in the development of compounds for specific applications, particularly in medicinal chemistry and materials science.

Exposure RouteRecommended Action
Skin ContactRemove contaminated clothing. Rinse skin with water. Seek medical attention if irritation persists.
Eye ContactRinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
InhalationRemove person to fresh air and keep comfortable for breathing. Seek medical attention if symptoms persist.
IngestionRinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Table 7: Emergency procedures for accidental exposure

The compound should be used exclusively for research purposes and handled only by qualified personnel trained in laboratory safety procedures.

Future Research Directions

Research on 3-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone remains in early stages, with several promising avenues for future investigation.

Synthetic Methodology Development

Future research could focus on:

  • Developing more efficient and selective synthetic routes

  • Exploring green chemistry approaches to reduce environmental impact

  • Investigating catalytic methods for position-selective functionalization

  • Establishing scalable processes for industrial production

Biological Activity Exploration

Promising research directions include:

  • Comprehensive screening against various biological targets

  • Structure-activity relationship studies with systematic structural modifications

  • Investigation of potential therapeutic applications in specific disease models

  • Exploration of mechanisms of action at the molecular level

Material Science Applications

The unique structural features of this compound suggest potential applications in:

  • Development of functional materials with specific electronic properties

  • Photochemical studies exploiting the benzophenone core

  • Creation of specialty polymers incorporating the thiomorpholine functionality

  • Design of stimuli-responsive materials leveraging the compound's structural elements

Continued investigation into these areas would expand our understanding of this compound's properties and potential applications, potentially leading to practical implementations in various scientific and industrial contexts.

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